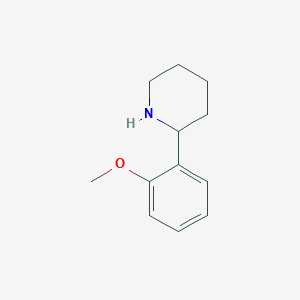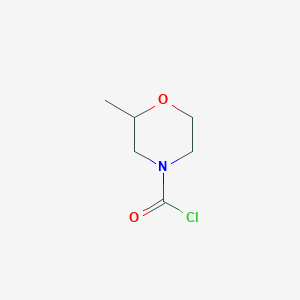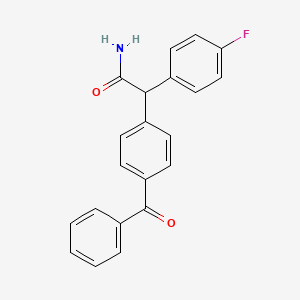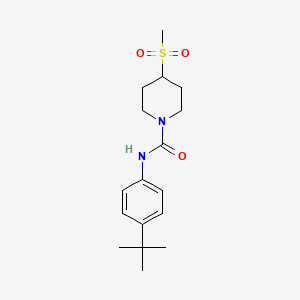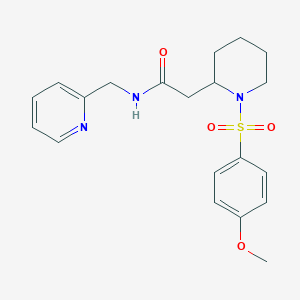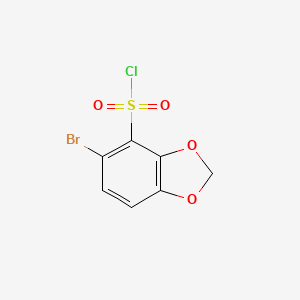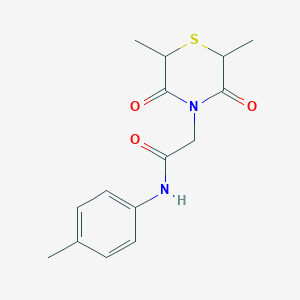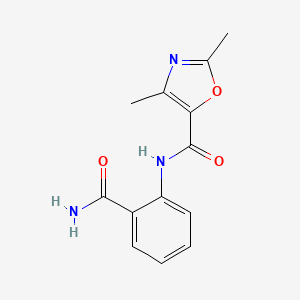
N-(2-carbamoylphenyl)-2,4-dimethyloxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-2,4-dimethyloxazole-5-carboxamide, also known as OXA-23, is a carbapenemase enzyme that is found in Gram-negative bacteria. It is responsible for the resistance of these bacteria to a wide range of antibiotics, including carbapenems, which are considered the last resort antibiotics for the treatment of infections caused by these bacteria.
Aplicaciones Científicas De Investigación
Antitumor Properties
Compounds related to "N-(2-carbamoylphenyl)-2,4-dimethyloxazole-5-carboxamide" have been extensively studied for their antitumor properties. The synthesis of imidazotetrazines and their derivatives showcases a novel approach to broad-spectrum antitumor agents, highlighting the potential of such compounds in cancer therapy. For example, compounds synthesized through the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates have demonstrated curative activity against leukemia, suggesting their role as prodrug modifications for antitumor applications (Stevens et al., 1984).
Electrochromic and Photoluminescent Materials
The synthesis of polyamides with pendent carbazole groups from N-(4-(3,6-di-tert-butylcarbazol-9-yl)phenyl)-3,5-diaminobenzamide demonstrates the compound's contribution to materials science. These polyamides exhibit significant thermal stability, photoluminescence, and reversible electrochromic properties, underlining their potential for advanced material applications (Hsiao et al., 2013).
Antimicrobial and Antioxidant Activities
The compound's derivatives have also shown promising antimicrobial and antioxidant activities, suggesting their potential for therapeutic applications. For instance, N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide synthesized from 2-amino-5,6-dimethyl-1H-benzimidazole with various carboxylic acids exhibited significant antimicrobial activity against multiple microorganisms and showed promising antioxidant activities (Sindhe et al., 2016).
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-7-11(19-8(2)15-7)13(18)16-10-6-4-3-5-9(10)12(14)17/h3-6H,1-2H3,(H2,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCIUEUVDWAFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

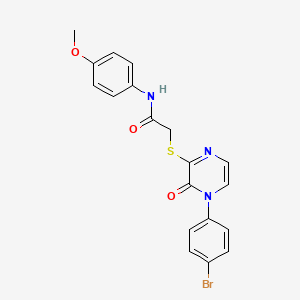
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2585653.png)
![7-chloro-4-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2585655.png)
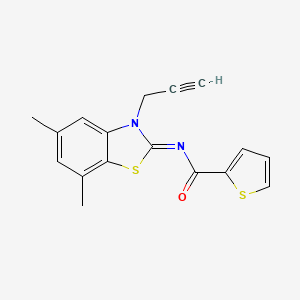
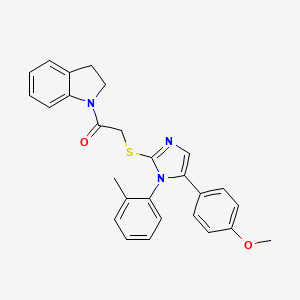
![N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2585658.png)
![2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid](/img/structure/B2585659.png)
